Comparative PHD2 Inhibition Potency: NOG vs. Roxadustat (FG-4592)
N-Oxalylglycine (NOG) exhibits moderate inhibitory potency against the primary HIF prolyl hydroxylase PHD2, with an IC50 of 5.6 μM . This contrasts sharply with the clinically advanced PHD inhibitor roxadustat (FG-4592), which demonstrates significantly higher potency against PHD2, with reported IC50 values of 0.027 μM to 0.591 μM [1]. The approximately 10- to 200-fold difference in potency underscores that NOG is a low-micromolar tool compound suitable for research where broad 2-OG dioxygenase inhibition is desired, whereas roxadustat is a high-potency, pan-PHD inhibitor developed for therapeutic HIF stabilization.
| Evidence Dimension | PHD2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 5.6 μM |
| Comparator Or Baseline | Roxadustat (FG-4592): 0.027 μM to 0.591 μM |
| Quantified Difference | NOG is approximately 10- to 200-fold less potent against PHD2 than roxadustat, depending on the comparator data used. |
| Conditions | Biochemical assays using recombinant human PHD2 enzyme. |
Why This Matters
Procurement decisions must consider the desired potency window; NOG provides a research-grade, broad-spectrum inhibition profile at low micromolar concentrations, whereas roxadustat offers high-potency, therapeutically-relevant PHD inhibition.
- [1] Sanghani, N.S., et al. Table 2: Roxadustat (FBG-4592) | Affinity IC50 (uM) | 0.027. PMC8032930. View Source
